molecular formula C10H13NO2 B14429136 2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester CAS No. 80487-53-2

2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester

Katalognummer: B14429136
CAS-Nummer: 80487-53-2
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: WAZIZKUWYFUSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester is a chemical compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a pentadiynoic acid backbone with a diethylamino group and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester typically involves the reaction of 2,4-pentadiynoic acid with diethylamine and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,4-pentadienoate: Similar structure but lacks the diethylamino group.

    2,4-Pentadienoic acid, 5-(dimethylamino)-, methyl ester: Similar but with a dimethylamino group instead of diethylamino.

    2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester: Contains diphenyl groups instead of diethylamino .

Uniqueness

2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

80487-53-2

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

methyl 5-(diethylamino)penta-2,4-diynoate

InChI

InChI=1S/C10H13NO2/c1-4-11(5-2)9-7-6-8-10(12)13-3/h4-5H2,1-3H3

InChI-Schlüssel

WAZIZKUWYFUSPZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C#CC#CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.